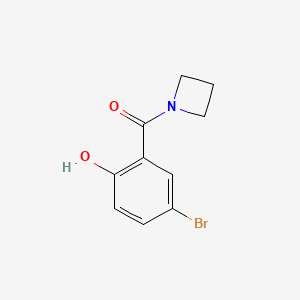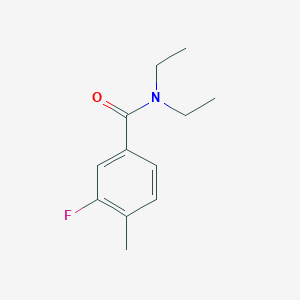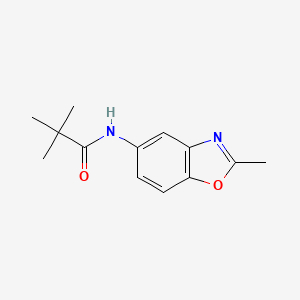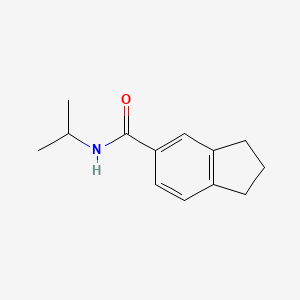![molecular formula C13H15FN2O2 B7474755 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)
4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one, also known as FPPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPPP is a piperazine derivative that belongs to the class of psychoactive substances known as designer drugs.
Aplicaciones Científicas De Investigación
4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has been used in various scientific research studies, including neuropharmacology, toxicology, and forensic analysis. This compound has been found to have a high affinity for dopamine and serotonin receptors, which are involved in the regulation of mood, reward, and motivation. This compound has also been shown to induce hyperthermia and seizures in animal models, which makes it a useful tool for studying the mechanisms of drug-induced hyperthermia and seizures. This compound has also been used as a reference standard in forensic analysis to identify and quantify designer drugs in biological samples.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. This compound has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. This compound may also interact with other neurotransmitter systems, such as the glutamate and GABA systems, which may further modulate its effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased locomotor activity, hyperthermia, seizures, and changes in neurotransmitter levels. This compound has also been found to induce oxidative stress and DNA damage in various cell types, which may contribute to its toxic effects. This compound has been shown to have a high potential for abuse and dependence, which makes it a significant public health concern.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has several advantages as a research tool, including its high potency, selectivity, and reproducibility. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, this compound has several limitations, including its potential for toxicity and abuse, which may limit its use in certain experiments. This compound may also have off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one, including the development of new analogs with improved selectivity and safety profiles. Future studies may also focus on elucidating the molecular mechanisms of this compound's effects on neurotransmitter systems and cellular signaling pathways. Further research may also be needed to determine the long-term effects of this compound on brain function and behavior in animal models and humans. Finally, more research is needed to develop effective strategies for preventing the abuse and misuse of this compound and other designer drugs.
Métodos De Síntesis
The synthesis of 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one involves the reaction of 4-fluorophenylpropanoic acid with piperazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and HPLC. The purity and yield of this compound can be improved by optimizing the reaction conditions and purification methods.
Propiedades
IUPAC Name |
4-[3-(4-fluorophenyl)propanoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c14-11-4-1-10(2-5-11)3-6-13(18)16-8-7-15-12(17)9-16/h1-2,4-5H,3,6-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPTYIVJFDSWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)
![4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)



![Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)
![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)
![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7474787.png)